

Illuminating the Path: In Vivo Imaging Techniques for Tracking ONO-1301SR Delivery

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Compound of Interest

Compound Name: (Z)-ONO 1301

Cat. No.: B15572767

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

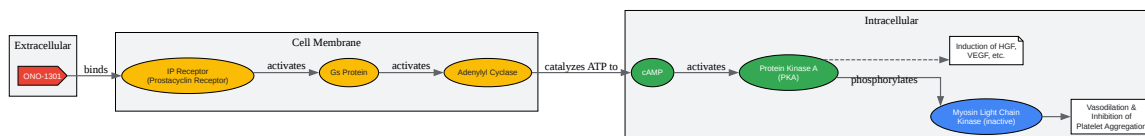
ONO-1301SR is a sustained-release formulation of ONO-1301, a synthetic prostacyclin (PGI₂) agonist and thromboxane synthase inhibitor. Its therapeutic potential is being explored in various conditions, including pulmonary arterial hypertension and cardiac diseases. The efficacy of ONO-1301SR is intrinsically linked to its pharmacokinetic profile, where a prolonged and controlled release of the active pharmaceutical ingredient is crucial. Therefore, the ability to non-invasively track the in vivo fate of the ONO-1301SR delivery system is paramount for optimizing its formulation, understanding its biodistribution, and ultimately, enhancing its therapeutic efficacy.

This document provides detailed application notes and experimental protocols for two powerful in vivo imaging modalities to track the delivery of ONO-1301SR: Fluorescence Imaging and Single-Photon Emission Computed Tomography/Computed Tomography (SPECT/CT). These techniques allow for the real-time, quantitative assessment of the distribution and degradation of the poly(lactic-co-glycolic acid) (PLGA) microsphere carrier of ONO-1301SR.

ONO-1301 Signaling Pathway

ONO-1301 exerts its therapeutic effects primarily by activating the prostacyclin (IP) receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to vasodilation,

inhibition of platelet aggregation, and cytoprotective effects.



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ONO-1301 signaling cascade.

Section 1: In Vivo Fluorescence Imaging of ONO-1301SR

Overview: Near-infrared (NIR) fluorescence imaging is a non-invasive technique that allows for the real-time visualization of fluorescently labeled molecules in vivo. By labeling the PLGA microspheres of ONO-1301SR with a NIR dye, their biodistribution, accumulation at target sites, and clearance can be monitored over time.

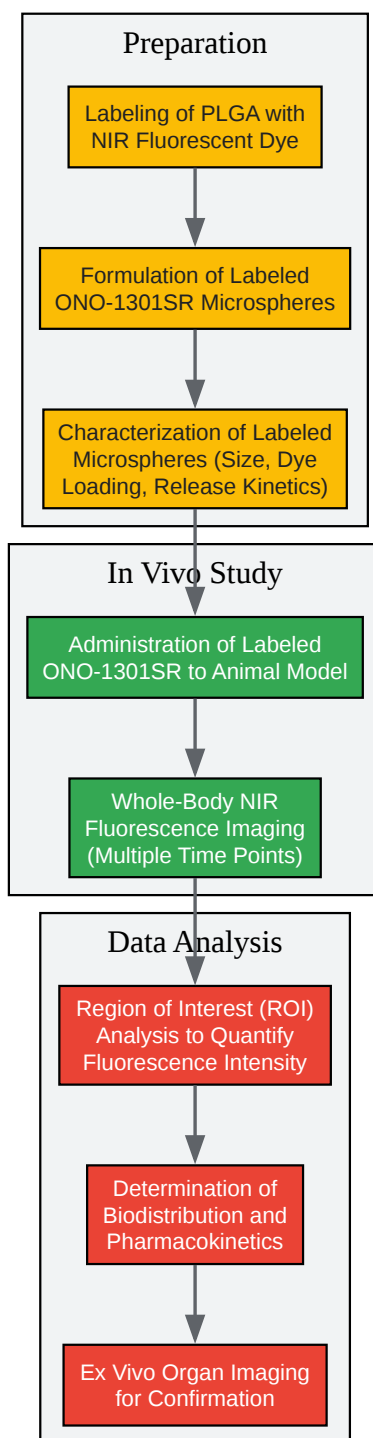
Advantages:

- High sensitivity.
- Real-time imaging capabilities.
- No ionizing radiation.
- Relatively low cost.

Disadvantages:

- Limited tissue penetration depth (typically a few centimeters).
- Signal attenuation and scattering in deep tissues.
- Potential for autofluorescence from tissues.

Experimental Workflow: Fluorescence Imaging



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Workflow for fluorescence imaging.

Protocols:

Protocol 1.1: Fluorescent Labeling of PLGA Microspheres with NIR Dye

This protocol describes the covalent labeling of PLGA with a near-infrared (NIR) dye for stable tracking.

Materials:

- Poly(lactic-co-glycolic acid) with a terminal carboxylic acid group (PLGA-COOH)
- NIR dye with an amine-reactive group (e.g., NHS ester), such as Cy5.5-NHS or Dy-700-NHS
- N,N'-Dicyclohexylcarbodiimide (DCC)
- N-Hydroxysuccinimide (NHS)
- Dichloromethane (DCM), anhydrous
- Dimethylformamide (DMF), anhydrous
- Diethyl ether, cold
- Dialysis membrane (MWCO 3.5 kDa)

Procedure:

- Dissolve PLGA-COOH (e.g., 1 g) in anhydrous DCM (20 mL).
- Add DCC (1.2 molar equivalents to COOH groups of PLGA) and NHS (1.2 molar equivalents) to the PLGA solution.
- Stir the reaction mixture under a nitrogen atmosphere at room temperature for 4 hours to activate the carboxylic acid groups.
- Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
- In a separate vial, dissolve the amine-reactive NIR dye (0.01 molar equivalents to COOH groups) in anhydrous DMF (2 mL).

- Add the dye solution dropwise to the activated PLGA solution.
- Stir the reaction mixture overnight at room temperature in the dark.
- Precipitate the labeled polymer by adding the reaction mixture to an excess of cold diethyl ether.
- Centrifuge to collect the precipitate and wash with cold diethyl ether three times.
- Dry the labeled PLGA under vacuum.
- To remove any unreacted dye, dissolve the polymer in DCM and dialyze against a 1:1 mixture of DCM and methanol for 48 hours.
- Recover the purified NIR-labeled PLGA by precipitation in cold diethyl ether and dry under vacuum.

Protocol 1.2: Formulation of ONO-1301SR with Labeled PLGA

This protocol uses an oil-in-water (o/w) emulsion solvent evaporation method.

Materials:

- ONO-1301
- NIR-labeled PLGA
- Unlabeled PLGA
- Dichloromethane (DCM)
- Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)

Procedure:

- Dissolve ONO-1301 (e.g., 100 mg), NIR-labeled PLGA (e.g., 10 mg), and unlabeled PLGA (e.g., 390 mg) in DCM (5 mL) to form the oil phase.
- Add the oil phase to the aqueous PVA solution (50 mL).

- Emulsify the mixture using a high-speed homogenizer at 10,000 rpm for 5 minutes to form an o/w emulsion.
- Stir the emulsion at room temperature for 4 hours to allow for the evaporation of DCM and the formation of solid microspheres.
- Collect the microspheres by centrifugation (5,000 x g, 10 minutes).
- Wash the microspheres three times with deionized water to remove residual PVA.
- Lyophilize the microspheres to obtain a dry powder.

Protocol 1.3: In Vivo NIR Fluorescence Imaging

Materials:

- Animal model (e.g., nude mice)
- Labeled ONO-1301SR microspheres suspended in a sterile vehicle (e.g., saline with 0.5% carboxymethylcellulose)
- In vivo imaging system (e.g., IVIS Spectrum)

Procedure:

- Anesthetize the animal using isoflurane (2-3% in oxygen).
- Administer the labeled ONO-1301SR suspension via the desired route (e.g., subcutaneous or intramuscular injection).
- Place the animal in the imaging chamber of the in vivo imaging system.
- Acquire fluorescence images at predetermined time points (e.g., 0, 1, 6, 24, 48, 72 hours, and weekly thereafter).
 - Set the excitation and emission filters appropriate for the NIR dye used (e.g., Ex: 675 nm, Em: 720 nm for Cy5.5).

- Acquire both a photographic image and a fluorescence overlay image.
- At the final time point, euthanize the animal and excise major organs (liver, spleen, kidneys, lungs, heart, and tissue at the injection site) for ex vivo imaging to confirm the biodistribution.

Protocol 1.4: Quantitative Analysis of Fluorescence Images

- Using the analysis software provided with the imaging system, draw Regions of Interest (ROIs) around the injection site and major organs in the whole-body images.
- Measure the average radiant efficiency ($[\text{p/s/cm}^2/\text{sr}]/[\mu\text{W/cm}^2]$) within each ROI at each time point.
- For ex vivo images, quantify the total radiant efficiency from each organ.
- Plot the fluorescence intensity at the injection site over time to determine the release profile of the microspheres.
- Calculate the percentage of the injected dose (%ID) in each organ from the ex vivo images to determine the biodistribution.

Quantitative Data from Fluorescence Imaging

The following table summarizes representative quantitative data obtained from in vivo fluorescence imaging of NIR-labeled PLGA microspheres.

| Time Point | Fluorescence at Injection Site (Average Radiant Efficiency x 10^8) | % Injected Dose in Liver (Ex Vivo) | % Injected Dose in Spleen (Ex Vivo) |
|------------|---|------------------------------------|-------------------------------------|
| 1 hour | 9.5 ± 1.2 | 5.2 ± 0.8 | 1.1 ± 0.3 |
| 24 hours | 7.8 ± 0.9 | 8.9 ± 1.1 | 2.5 ± 0.5 |
| 7 days | 4.2 ± 0.6 | 4.1 ± 0.7 | 1.8 ± 0.4 |
| 14 days | 2.1 ± 0.4 | 1.5 ± 0.3 | 0.9 ± 0.2 |
| 28 days | 0.8 ± 0.2 | 0.4 ± 0.1 | 0.3 ± 0.1 |

Data are presented as mean \pm standard deviation and are hypothetical, based on typical results from published studies.

Section 2: In Vivo SPECT/CT Imaging of ONO-1301SR

Overview: SPECT/CT is a hybrid imaging modality that combines the functional information from SPECT with the anatomical detail of CT. By radiolabeling the PLGA microspheres with a gamma-emitting radionuclide, their precise location and concentration in different tissues can be quantified in vivo.

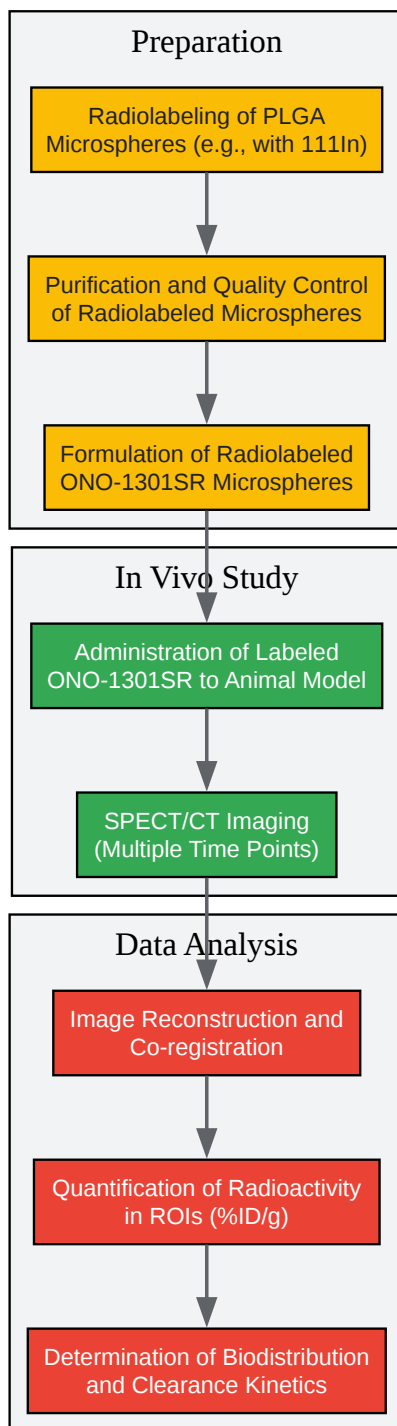
Advantages:

- High sensitivity and quantitative accuracy.
- Unlimited tissue penetration depth.
- 3D localization of the delivery system with anatomical reference from CT.

Disadvantages:

- Use of ionizing radiation.
- Lower spatial resolution compared to fluorescence microscopy.
- Requires specialized radiochemistry facilities.

Experimental Workflow: SPECT/CT Imaging



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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com